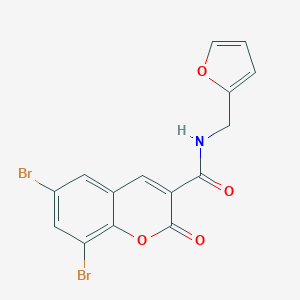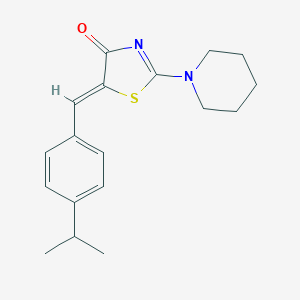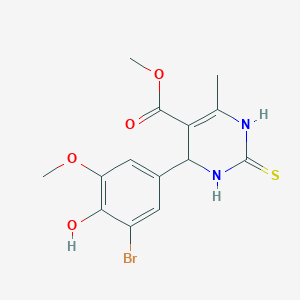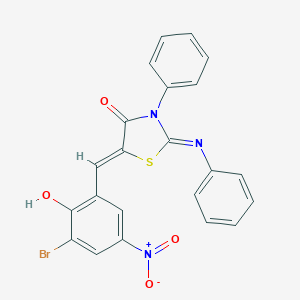![molecular formula C20H16BrNO4S B393126 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one CAS No. 294874-58-1](/img/structure/B393126.png)
6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is a chemical compound that has been the focus of extensive scientific research. This compound has been synthesized using various methods and has shown promising results in several scientific applications.
Scientific Research Applications
Electrochemical and DNA Interaction Studies
The compound has been studied for its electrochemical behavior and its interaction with DNA. Saxena and Das (2016) explored its electrochemical properties and DNA interaction, revealing that the compound interacts with DNA through electrostatic mode, involving outside edge stacking interactions with the oxygen atom of the phosphate backbone of DNA. This interaction results in the denaturation of DNA strands, as observed through hyperchromism in the emission spectra of the complex. The study also calculated the binding/association constants of these complexes, providing valuable insights into the interaction dynamics of the compound with DNA (Saxena & Das, 2016).
Molecular Docking and Structural Analysis
Y. Sert et al. (2018) conducted a comprehensive study involving molecular docking, Hirshfeld surface, structural, spectroscopic, electronic, NLO, and thermodynamic analyses on novel hybrid compounds containing pyrazole and coumarin cores. This extensive research provides a detailed understanding of the molecular geometric structure, electrostatic potential, non-linear optical properties, atomic charges, and molecular docking interactions of the compound, correlating experimental findings with theoretical research (Y. Sert et al., 2018).
Antibacterial Evaluation
Velpula et al. (2015) synthesized a series of compounds related to the 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one and evaluated their antibacterial activity. The study demonstrated that compounds derived from 4-methoxy and 3,4,5-trimethoxy benzaldehyde showed broad spectrum antibacterial activity against various bacterial strains, indicating the potential use of these compounds in antimicrobial applications (Velpula et al., 2015).
properties
IUPAC Name |
6-bromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4S/c1-25-15-5-2-12(3-6-15)19-22(8-9-27-19)18(23)16-11-13-10-14(21)4-7-17(13)26-20(16)24/h2-7,10-11,19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNIYKRYQDDQQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B393045.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B393048.png)



![3-(Ethylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393055.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B393058.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B393059.png)
![1-methyl-2-[(4-nitrophenoxy)methyl]-1H-indole-3-carbonitrile](/img/structure/B393060.png)
![Methyl 3-{3-[(acetyloxy)methyl]-2,4,6-trimethylphenyl}-2-cyanoacrylate](/img/structure/B393061.png)

